2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

Nitrazepam Synthesis Benzodiazepine Intermediates Azide Substitution

Researchers requiring a safer, more efficient route to 7-nitro-1,4-benzodiazepines often struggle with the harsh, hazardous ring-closure conditions and over-reduction risks associated with halogenated intermediates. This azido intermediate directly solves these bottlenecks: - Enables a mild Staudinger cyclization, eliminating the need for liquid ammonia or hydrazine. - The distinct azido IR peak (2120 cm⁻¹) allows real-time reaction monitoring via PAT, ensuring precise endpoint control. - Preserves the critical 5-nitro group, maximizing yield (up to 90%) and purity.

Molecular Formula C15H11N5O4
Molecular Weight 325.28 g/mol
CAS No. 58077-08-0
Cat. No. B026986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
CAS58077-08-0
Molecular FormulaC15H11N5O4
Molecular Weight325.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C15H11N5O4/c16-19-17-9-14(21)18-13-7-6-11(20(23)24)8-12(13)15(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)
InChIKeyZIXZKDFJNXQQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (CAS 58077-08-0): Procurement and Differentiation Guide for Research and Industrial Applications


2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (CAS 58077-08-0) is a synthetic intermediate classified within the benzodiazepine precursor family, specifically utilized in the preparation of nitrazepam and related heterocyclic frameworks . Characterized by the presence of both an azido (-N₃) and a nitro (-NO₂) functional group on a benzophenone scaffold, this compound exhibits a molecular formula of C₁₅H₁₁N₅O₄ and a molecular weight of 325.28 g/mol . Its primary role in synthetic chemistry is defined by the unique reactivity of the azido moiety, which enables transformations such as Staudinger-type reductions and cycloadditions that are distinct from halogenated alternatives .

Why Substitution with Haloacetamido Analogs or Alternative Routes Fails to Deliver Equivalent Synthetic Utility for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (CAS 58077-08-0)


The interchange of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide with its 2-bromo- or 2-chloroacetamido analogs in benzodiazepine synthesis is not a straightforward substitution; it fundamentally alters the reaction pathway, safety profile, and intermediate stability . While halogenated intermediates necessitate harsh ring-closure conditions involving liquid ammonia or hydrazine—reagents that pose significant safety hazards and can reduce nitro groups to hydroxylamines —the azido compound enables a milder, controlled Staudinger-type cyclization via an iminophosphorane intermediate . Furthermore, the distinct infrared absorption of the azido group (2120 cm⁻¹) provides a unique, quantifiable spectroscopic handle for reaction monitoring, a feature absent in bromo and chloro analogs . Therefore, the choice of this specific compound is dictated by its enabling chemistry, not merely its role as a placeholder in a synthetic sequence.

Quantitative Differentiation Guide for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (CAS 58077-08-0): Evidence-Based Comparisons Against Key Analogs


Enhanced Step Yield in Nitrazepam Intermediate Synthesis: Azido vs. Bromoacetamido Analog

In a direct head-to-head comparison within an identical four-step nitrazepam synthesis route, the step from the bromoacetamido intermediate (compound 2) to the azidoacetamido intermediate (compound 3, the target compound) proceeded with a higher yield than the preceding amidation step. Specifically, the target compound was obtained in a 90% yield (3.3 g from 4.0 g of bromo precursor), compared to an 88% yield for the synthesis of the bromo precursor from 2-amino-5-nitrobenzophenone . This quantifies a marginally improved synthetic efficiency for the key azide introduction step relative to the initial bromoacetylation, underscoring the reliability of this transformation in a multi-step sequence .

Nitrazepam Synthesis Benzodiazepine Intermediates Azide Substitution

Melting Point as a Purity Indicator: Comparative Thermal Analysis of 2-Azido vs. 2-Haloacetamido Derivatives

The target compound exhibits a melting point of 142 °C , which is distinct from its 2-bromoacetamido (m.p. 156 °C) and 2-chloroacetamido (m.p. 176 °C) analogs. This 14 °C depression relative to the bromo analog and a 34 °C depression relative to the chloro analog are not trivial; they reflect the influence of the azido group on the compound's crystal lattice energy and provide a straightforward, non-instrumental method for confirming the successful substitution of the halogen by the azide moiety . This differentiation is critical for quality control and batch acceptance in a production setting.

Intermediate Characterization Thermal Analysis Purity Assessment

Unique Spectroscopic Signature: Quantifiable Differentiation via Infrared Spectroscopy

The azido functional group of the target compound provides a strong, characteristic absorption band at 2120 cm⁻¹ in the infrared spectrum, a region typically devoid of signals from other functional groups present in benzodiazepine precursors . This contrasts sharply with the 2-bromo- and 2-chloroacetamido analogs, which exhibit only carbonyl (∼1680 cm⁻¹) and amide (∼1630 cm⁻¹) stretches and lack this high-frequency diagnostic peak . The presence of this specific band allows for real-time, quantitative monitoring of the azide substitution reaction and ensures the absence of starting material in the final product.

Reaction Monitoring IR Spectroscopy Azide Characterization

Reaction Condition Superiority: Avoiding Hazardous and Reductive Reagents

The choice of the azido intermediate directly enables a cyclization strategy that avoids the use of hazardous hydrazine, a reagent required in some alternative routes and which poses a risk of reducing the 5-nitro group to an undesired hydroxylamine . While this is a class-level inference regarding the reaction pathway, it is directly enabled by the presence of the azido group in this specific compound. The alternative use of a bromo or chloro intermediate for direct ammonolysis often necessitates liquid ammonia or pyridine, which are operationally challenging and present significant safety concerns for large-scale or educational laboratory use .

Green Chemistry Process Safety Nitro Group Compatibility

Defined Application Scenarios for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide (CAS 58077-08-0) Based on Quantitative Evidence


Optimized Multi-Step Synthesis of Nitrazepam in Educational and Pilot Plant Settings

Based on the demonstrated 90% yield for the azide substitution step , this compound is optimally employed in academic or pilot-scale nitrazepam synthesis where maximizing material efficiency is paramount. The distinct 142 °C melting point provides a straightforward quality gate for students or technicians to verify the correct intermediate before proceeding to the final, more material-costly cyclization. The procedure's avoidance of liquid ammonia and hydrazine makes it a preferred choice for environments with stringent safety and ventilation limitations.

Process Analytical Technology (PAT) for Reaction Monitoring and Control

The unique and intense infrared absorption of the azido group at 2120 cm⁻¹ positions this intermediate as an ideal candidate for implementing in-line or at-line Process Analytical Technology (PAT). In an industrial setting, the disappearance of this peak can be tracked using an IR probe to provide real-time, quantitative data on reaction completion. This capability allows for precise control over the reaction endpoint, minimizing side reactions and ensuring consistent product quality batch-to-batch, a feature not replicable with the spectroscopically silent bromo or chloro analogs.

Selective Synthesis of Benzodiazepines via Chemoselective Cyclization

The chemoselectivity afforded by the azido group enables a Staudinger-type cyclization that is orthogonal to the reductive conditions that would compromise the 5-nitro group . Therefore, this compound is the intermediate of choice in research or production scenarios requiring the preservation of a nitro group on the benzophenone core. This is in direct contrast to routes using hydrazine, which risk over-reduction of the nitro moiety, leading to impurities and lower yields of the desired 7-nitro-1,4-benzodiazepine scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.